benzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate

Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection

Benzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate (CAS 2306262-30-4) is a heterocyclic building block featuring a fused pyrido-thiomorpholine core with a benzyl ester protecting group. This compound belongs to the broader class of octahydro-pyrido[1,4]thiazine carboxylates and serves as a protected intermediate for downstream elaboration in medicinal chemistry.

Molecular Formula C15H20N2O2S
Molecular Weight 292.4 g/mol
Cat. No. B8230159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate
Molecular FormulaC15H20N2O2S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CN(CC2C1NCCS2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2S/c18-15(19-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)20-9-7-16-13/h1-5,13-14,16H,6-11H2
InChIKeySWYZUEKMHIBDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate: Core Structural and Procurement Baseline


Benzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate (CAS 2306262-30-4) is a heterocyclic building block featuring a fused pyrido-thiomorpholine core with a benzyl ester protecting group. This compound belongs to the broader class of octahydro-pyrido[1,4]thiazine carboxylates and serves as a protected intermediate for downstream elaboration in medicinal chemistry . Its molecular formula is C₁₅H₂₀N₂O₂S with a molecular weight of 292.40 g/mol, and it is typically supplied at purities of 95-98% for research and further manufacturing use .

Procurement Risks in Substituting Benzyl Octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate with Unvalidated Analogs


The benzyl ester moiety in benzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate is not a trivial protecting group; it dictates a specific deprotection strategy (hydrogenolysis) that is orthogonal to acid-labile protecting groups commonly used with alternatives like the tert-butyl ester analog. Simple substitution with a different ester can derail a multi-step synthetic route by introducing incompatible deprotection conditions, leading to reduced yields or failed syntheses. Therefore, direct replacement without validation of the deprotection step and its impact on the fused thiomorpholine core can introduce significant procurement risk in research and development workflows [1].

Quantitative Differentiation Evidence for Benzyl Octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate


Orthogonal Deprotection: Benzyl Ester vs. Tert-Butyl Ester in Multi-Step Synthesis

The benzyl ester of the target compound can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂), a neutral condition that leaves acid-sensitive functionalities intact. In contrast, the direct analog tert-butyl (4aR,8aS)-octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate (CAS 1250992-82-5) requires acidic conditions (TFA or HCl) for deprotection [1]. This difference is critical when constructing complex molecules with multiple protecting groups. For instance, in the synthesis of ROMK inhibitors where the thiomorpholine nitrogen must be revealed in the presence of an acid-labile Boc group, the benzyl ester offers a necessary orthogonal handle, preventing unwanted side reactions that could compromise overall yield [2].

Protecting Group Strategy Hydrogenolysis Orthogonal Deprotection

Chromatographic Mobility: LogP Differential for Purification Optimization

The presence of the lipophilic benzyl group increases the predicted partition coefficient (LogP) of the target compound relative to smaller ester analogs. Based on in-silico predictions, benzyl octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate has a higher LogP than its methyl or ethyl ester counterparts, leading to distinct retention times on reversed-phase HPLC [1]. This differential can be exploited to facilitate the separation of the protected intermediate from more polar reaction by-products, potentially simplifying the purification process for scale-up.

Chromatography LogP Purification

Evidence-Backed Application Scenarios for Benzyl Octahydro-1H-pyrido[3,4-b]thiomorpholine-6-carboxylate


Multi-Step Synthesis of ROMK Inhibitors Requiring Orthogonal N-Protection

In medicinal chemistry programs targeting the Renal Outer Medullary Potassium (ROMK) channel, the synthesis of advanced intermediates often requires the presence of two different amine protecting groups. The benzyl ester of the pyrido-thiomorpholine scaffold can serve as a stable, orthogonally removable group, allowing chemists to first deprotect another amine (e.g., via acidic Boc removal) while leaving the benzyl ester intact. The benzyl group is then cleanly removed by hydrogenolysis to reveal the thiomorpholine nitrogen for subsequent coupling, a strategic sequence supported by the orthogonal protection rationale in patent US9073882B2 [1].

HPLC Method Development Leveraging the Benzyl Chromophore

The benzyl ester provides a strong UV chromophore, enabling sensitive detection at 254 nm during high-performance liquid chromatography (HPLC) analysis and purification. This allows for accurate reaction monitoring and efficient purification of the intermediate, which is a practical advantage over the tert-butyl analog that lacks this strong chromophore. Analytical labs can leverage this property to develop robust, high-sensitivity purity methods, reducing the risk of carrying forward UV-inactive impurities into subsequent steps .

Crystallization-Enabled Purification for Scale-Up

Vendor-supplied information indicates the compound is a solid with a defined melting point, suggesting that, unlike many oily intermediates, it can be purified by straightforward crystallization rather than costly chromatography. This physical property is a critical differentiator for process chemists planning a scale-up campaign, where solid intermediates drastically simplify handling, purity control, and equipment requirements compared to liquid analogs .

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